molecular formula C18H17N3O5S B5844763 6-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

6-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B5844763
M. Wt: 387.4 g/mol
InChI Key: RZCXTUPZFACIOC-FBCYGCLPSA-N
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Description

6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a tetrahydrobenzothiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Electrophilic substitution reactions may require reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and medicinal chemistry.

    Medicine: It may have applications in the development of new therapeutic agents due to its unique structure and potential biological properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its combination of a benzodioxole ring, nitro group, and tetrahydrobenzothiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-10-2-3-12-13(8-27-17(12)4-10)18(22)20-19-7-11-5-15-16(26-9-25-15)6-14(11)21(23)24/h5-8,10H,2-4,9H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCXTUPZFACIOC-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC=C2C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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